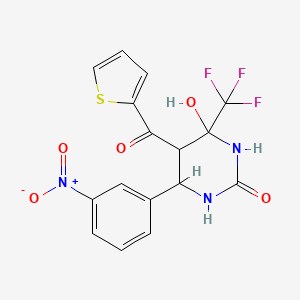

4-Hydroxy-6-(3-nitrophenyl)-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one

Description

4-Hydroxy-6-(3-nitrophenyl)-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one is a diazinan-2-one derivative characterized by a nitro-substituted phenyl ring at position 6, a trifluoromethyl group at position 4, and a thiophene-2-carbonyl substituent at position 5.

Properties

IUPAC Name |

4-hydroxy-6-(3-nitrophenyl)-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3N3O5S/c17-16(18,19)15(25)11(13(23)10-5-2-6-28-10)12(20-14(24)21-15)8-3-1-4-9(7-8)22(26)27/h1-7,11-12,25H,(H2,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQSQSODDYSCIEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2C(C(NC(=O)N2)(C(F)(F)F)O)C(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of this compound, such as 4-(3-Fluorophenyl)-6-hydroxy-5-(thiophen-2-ylcarbonyl)-6-trifluoromethyl-1,3-diazinan-2-one (), provide a basis for comparative analysis. Key differences include:

- Substituent Type and Position : The target compound features a 3-nitrophenyl group at position 6, whereas the analog () has a 3-fluorophenyl substituent at position 4. The nitro group is strongly electron-withdrawing, which may enhance polarization and hydrogen-bonding capacity compared to the fluorine atom.

- Trifluoromethyl Placement : The trifluoromethyl group in the target compound is at position 4, while in the analog, it occupies position 6. This positional difference could alter the molecule’s conformational flexibility and crystal-packing behavior.

- Crystallographic Data: The analog crystallizes in a triclinic system (space group P1) with cell parameters a = 6.6032 Å, b = 10.4541 Å, c = 12.4906 Å, and angles α = 77.136°, β = 78.940°, γ = 72.839° . Its refinement quality is high (R factor = 0.038, wR = 0.082), achieved using the SHELX software suite . No crystallographic data are available for the target compound, but similar methods (e.g., SHELXL for refinement) would likely apply.

Data Table: Structural and Crystallographic Comparison

*Calculated based on substituent differences (replacing 3-F with 3-NO₂ in the analog’s formula).

Research Findings and Implications

- Crystallographic Methodology : The analog’s structure was determined using single-crystal X-ray diffraction with SHELX software (SHELXL for refinement, SHELXS for solution), demonstrating robust data quality (R = 0.038) . This highlights the reliability of SHELX in analyzing complex heterocycles.

- This could enhance solubility in polar solvents or influence binding interactions in biological systems.

- Steric and Electronic Differences: The repositioning of the trifluoromethyl group (4 vs. 6) and hydroxy group (4 vs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.